1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLUYGXTLEGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Attachment of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the sulfanyl linkage.
Addition of diphenyl groups: The diphenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene derivatives and a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the imidazole ring or other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The allyl group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole have been shown to inhibit the growth of various cancer cell lines. A study highlighted that derivatives with a thio group can enhance anticancer activity by inducing apoptosis in cancer cells .
Case Study:
A series of imidazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results demonstrated that modifications to the imidazole structure could significantly improve anticancer efficacy .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The incorporation of different substituents on the imidazole ring can lead to enhanced antibacterial and antifungal properties. For example, compounds similar to this compound have been reported to exhibit potent activity against pathogenic bacteria and fungi .
Biological Evaluation:
In vitro studies have shown that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The structural characteristics of this compound allow it to interact with various enzymes. Its ability to bind with proteins suggests potential applications in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing therapeutic agents .
Antioxidant Activity
Research indicates that imidazole derivatives can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The antioxidant capacity of these compounds can be evaluated through various assays measuring their ability to scavenge free radicals .
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science. Its reactivity allows for potential use in synthesizing novel materials with specific electronic or optical properties.
Example Application:
Research into the polymerization of imidazole derivatives has shown promise in developing new materials that could be used in electronics or as sensors due to their conductive properties .
Mechanism of Action
The mechanism of action of 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The sulfanyl and allyl groups can also contribute to its binding affinity and specificity for particular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
Sulfanyl vs. Direct Aryl Substitution
- Compound 8h: 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole lacks the sulfanyl linker, directly attaching a 4-chlorophenyl group to the imidazole. Compound 8h exhibited low antiproliferative activity (29% inhibition) against cancer cell lines, suggesting the sulfanyl group in the target compound may enhance bioactivity .
- Compound 11j: 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole showed moderate activity (45.16% inhibition), highlighting that electron-withdrawing groups (e.g., -NO₂) may improve activity compared to unsubstituted analogs .
Benzylsulfanyl Modifications
- 1-Allyl-2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-Diphenyl-1H-Imidazole (CAS 339277-06-4) : Replacing 2-chlorobenzyl with 3,4-dichlorobenzyl increases lipophilicity and electron-withdrawing effects. This could enhance receptor binding but may raise toxicity risks .
- 1-Allyl-2-[(4-Fluorobenzyl)sulfonyl]-4,5-Diphenyl-1H-Imidazole (CAS 339277-78-0): The sulfonyl (-SO₂-) group replaces sulfanyl, increasing oxidation state and polarity.
- 1-Allyl-2-[(4-Methoxybenzyl)sulfanyl]-4,5-Diphenyl-1H-Imidazole (CAS 339277-69-9) : The 4-methoxy group is electron-donating, which may enhance solubility but reduce electrophilicity compared to the target compound’s 2-chloro substitution .
Substituent Variations at the 1-Position
- 1-Benzyl-2-(4-Chlorophenyl)-4,5-Diphenyl-1H-Imidazole: Replacing allyl with benzyl at the 1-position increases aromaticity and rigidity.
Physicochemical and Structural Properties
- Crystallography : Aryl sulfides (e.g., (S)-4,5-diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]imidazole) form distinct hydrogen-bonding networks, which the target compound’s 2-chlorobenzyl group may disrupt, altering solubility .
- LogP and Solubility : The allyl group in the target compound likely reduces logP compared to benzyl analogs (e.g., 1-benzyl derivatives), but the 2-chlorobenzylsulfanyl moiety counteracts this by increasing hydrophobicity .
Biological Activity
1-Allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound notable for its unique imidazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C25H21ClN2S
- Molar Mass : 416.97 g/mol
- CAS Number : 339277-48-4
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antibacterial properties. Jain et al. (2021) evaluated the antimicrobial activity of various imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial effects, suggesting that the modification of the imidazole ring can enhance biological activity .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1a | S. aureus | 8 | Jain et al. |
| 1b | E. coli | 16 | Jain et al. |
| 6d | S. aureus | 4 (twice potent than ciprofloxacin) | SCIRP |
| 6c | E. faecalis | 16 | SCIRP |
Anticancer Activity
The potential anticancer properties of imidazole derivatives have been explored in various studies. The compound's mechanism involves interaction with specific molecular targets within cancer cells, potentially inhibiting cell proliferation and inducing apoptosis. Research has shown that modifications in the imidazole structure can lead to enhanced cytotoxicity against cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cells:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Signal Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation.
These interactions suggest a multifaceted mechanism through which the compound exerts its biological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Antibacterial Properties : A study demonstrated that a derivative exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than standard antibiotics against resistant strains .
- Cytotoxicity Against Cancer Cells : Research indicated that certain modifications led to compounds with IC50 values in the low micromolar range against various cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole?
- Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
Formation of the imidazole core : Using substituted benzils (e.g., 4,5-diphenyl-1H-imidazole) as starting materials, followed by sulfanylation at the 2-position.
Allylation : Introducing the allyl group at the 1-position via nucleophilic substitution or transition metal-catalyzed coupling.
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like K2CO3 for deprotonation .
- Validation : HPLC and <sup>1</sup>H/<sup>13</sup>C NMR are used to confirm purity and regioselectivity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings for analogous imidazole derivatives reveal:
- Planarity : The imidazole ring and aryl substituents adopt coplanar configurations, stabilized by π-π stacking (3.5–4.0 Å distances).
- Intermolecular forces : C–H···Cl and C–H···S interactions between the 2-chlorobenzyl group and adjacent phenyl rings enhance stability .
Advanced Research Questions
Q. What strategies optimize the yield of 1-allyl-2-[(2-chlorobenzyl)sulfanyl] substitution while minimizing side reactions?
- Answer : Computational reaction design (e.g., DFT calculations) identifies transition states and energy barriers. For example:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzyl ring accelerate sulfanylation by stabilizing intermediates.
- Solvent screening : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics but may require quenching with H2O to prevent over-alkylation .
Q. How do structural modifications (e.g., allyl vs. benzyl groups) impact the compound’s biological activity?
- Answer : Comparative studies on analogous imidazoles reveal:
- Antimicrobial activity : Allyl-substituted derivatives exhibit enhanced lipophilicity, improving membrane penetration (MIC: 8–16 µg/mL against S. aureus).
- Mechanistic insights : The 2-chlorobenzyl group may disrupt bacterial efflux pumps, as shown via fluorescence quenching assays .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?
- Answer : Contradictions often arise from polymorphic forms or impurities. A tiered approach includes:
Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs (e.g., endothermic peaks at 165°C vs. 172°C).
Spectroscopic cross-validation : IR and Raman spectroscopy differentiate crystalline vs. amorphous phases.
- Case Study : A 2013 study resolved a 5°C discrepancy in melting points by identifying a solvate form using TGA-MS .
Methodological Resources
- Synthesis Protocols : Refer to optimized procedures in Acta Crystallographica Section E for regioselective substitutions .
- Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning for reaction optimization .
- Biological Assays : Follow EP standards for antimicrobial testing, including broth microdilution and time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
